(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-2-26-19(25)14-5-3-13(4-6-14)17-8-7-16(27-17)11-15(12-21)18(24)23-20-22-9-10-28-20/h3-11H,2H2,1H3,(H,22,23,24)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBPVSCJOWUPLZ-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process includes the formation of the thiazole ring, followed by the introduction of the furan moiety and subsequent esterification to yield the final product. Detailed synthetic pathways have been documented in various studies, highlighting the efficiency and yield of different methods.
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit bacterial growth effectively. A study reported that certain thiazole-based compounds demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of cyano and keto groups in the structure may enhance these properties by facilitating interactions with microbial enzymes.
Anticancer Properties
The anticancer potential of this compound has been explored in several in vitro studies. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .
Enzyme Inhibition
Thiazole derivatives are known to act as inhibitors for various enzymes, including carbonic anhydrase and certain kinases. The specific compound under review has been evaluated for its ability to inhibit these enzymes, which play critical roles in metabolic pathways and disease progression . The inhibition profile suggests potential applications in treating conditions like glaucoma and certain cancers.
Case Studies
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those related to (Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate. These compounds have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated several thiazole derivatives for their antibacterial activity against common pathogens such as Escherichia coli and Klebsiella pneumoniae. The compounds exhibited varying degrees of activity, suggesting that modifications in their structure could enhance their efficacy. The results indicated that compounds with the thiazole ring demonstrated significant antimicrobial effects, with some achieving minimum inhibitory concentrations (MICs) below 50 μg/mL .
Insecticidal Properties
Thiazole derivatives have also been investigated for their insecticidal properties . Research has shown that certain structural modifications can lead to enhanced insecticidal activity, making these compounds valuable in agricultural applications.
Case Study: Insecticidal Assessment
In a study focusing on the synthesis of novel thiazole derivatives, several compounds were tested for their insecticidal activity against common agricultural pests. The results indicated that specific derivatives exhibited potent insecticidal effects, outperforming traditional insecticides in certain assays. This suggests a promising avenue for developing environmentally friendly pest control agents .
Synthetic Methodologies
The synthesis of this compound involves various synthetic methodologies that can be adapted for producing related compounds with desirable biological activities.
Synthesis Overview
The compound can be synthesized through a multi-step reaction involving the condensation of ethyl cyanoacetate with thiazole derivatives and subsequent modifications to introduce the furan and benzoate moieties. This synthetic pathway allows for the exploration of structure–activity relationships (SAR), enabling researchers to optimize chemical properties for specific applications .
Summary of Applications
Comparison with Similar Compounds
Research Findings and Data
Table 2: Hypothetical Comparative Bioactivity Data
(Based on structural analogs from referenced evidence)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
